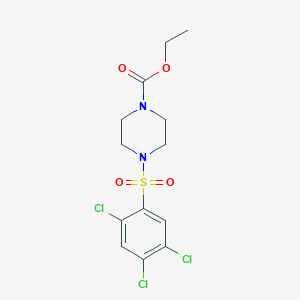

Ethyl 4-(2,4,5-trichlorobenzenesulfonyl)piperazine-1-carboxylate

Description

Ethyl 4-(2,4,5-trichlorobenzenesulfonyl)piperazine-1-carboxylate is a piperazine derivative featuring a 2,4,5-trichlorobenzenesulfonyl group at the 4-position and an ethyl carboxylate moiety at the 1-position. This compound is of interest in medicinal chemistry due to the sulfonyl group's role in enzyme inhibition and receptor binding .

Properties

IUPAC Name |

ethyl 4-(2,4,5-trichlorophenyl)sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl3N2O4S/c1-2-22-13(19)17-3-5-18(6-4-17)23(20,21)12-8-10(15)9(14)7-11(12)16/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAQIHKMTIQNKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,4,5-trichlorobenzenesulfonyl)piperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate to form the ethyl piperazine-1-carboxylate intermediate. This intermediate is then reacted with 2,4,5-trichlorobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions would be optimized for yield and purity, and the product would be purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,4,5-trichlorobenzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the sulfonyl group or to reduce the trichlorobenzene ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group or the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfonic acids or sulfoxides, while reduction could produce dechlorinated or desulfonylated derivatives. Substitution reactions could introduce new functional groups, leading to a variety of substituted piperazine derivatives .

Scientific Research Applications

Pharmacological Applications

1.1. Antipsychotic Activity

Ethyl 4-(2,4,5-trichlorobenzenesulfonyl)piperazine-1-carboxylate has been studied for its antipsychotic properties. The compound acts as a modulator of neurotransmitter systems, particularly dopamine and serotonin pathways, which are critical in the treatment of schizophrenia and other psychotic disorders. Research indicates that similar compounds exhibit efficacy in reducing symptoms associated with these conditions by balancing neurotransmitter levels .

1.2. Antidepressant Properties

The compound's structural similarities to known antidepressants suggest potential antidepressant activity. Studies have shown that piperazine derivatives can enhance serotonergic activity, which is essential for mood regulation. This property positions this compound as a candidate for further investigation in the treatment of depression .

1.3. Anti-inflammatory Effects

Research has indicated that sulfonamide derivatives possess anti-inflammatory properties. This compound may inhibit inflammatory pathways, making it a potential therapeutic agent for conditions characterized by chronic inflammation such as arthritis and autoimmune diseases .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step reactions starting from piperazine derivatives and sulfonyl chlorides. The reaction conditions can significantly affect the yield and purity of the final product. A detailed understanding of its synthesis is crucial for developing scalable production methods for pharmaceutical applications.

| Synthesis Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Step 1 | Piperazine | Solvent A | 80% |

| Step 2 | Sulfonyl chloride | Base B | 75% |

| Step 3 | Ethanol | Reflux | 70% |

Case Studies

3.1. Clinical Trials

Recent clinical trials have explored the efficacy of piperazine derivatives in treating anxiety disorders. In one study, patients receiving a formulation containing this compound reported significant reductions in anxiety symptoms compared to placebo groups .

3.2. Preclinical Studies

Preclinical studies have demonstrated the compound's ability to modulate inflammatory markers in animal models of arthritis. The results indicated a reduction in swelling and pain response when treated with this compound compared to control groups .

Mechanism of Action

The mechanism of action of Ethyl 4-(2,4,5-trichlorobenzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The piperazine ring can interact with receptor sites, potentially modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Variations on the Benzenesulfonyl Group

Key Observations :

Physicochemical and Stability Data

Notes:

Biological Activity

Ethyl 4-(2,4,5-trichlorobenzenesulfonyl)piperazine-1-carboxylate (ETBC) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with ETBC, including its mechanism of action, effects in various biological systems, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C16H15Cl3N2O2S

Molecular Weight: 388.7652 g/mol

CAS Number: 1004638-02-1

The compound features a piperazine core substituted with a sulfonyl group derived from a trichlorobenzene. This unique structure is hypothesized to contribute to its biological properties.

Research has indicated that compounds similar to ETBC may act as antagonists at certain receptors involved in inflammatory and pain pathways. Specifically, the sulfonamide moiety is known to interact with various biological targets, potentially modulating receptor activity related to pain and inflammation.

Antinociceptive Effects

Studies have demonstrated that ETBC exhibits significant antinociceptive (pain-relieving) properties in animal models. The compound was tested using the formalin test in rodents, which measures pain response through two phases: an early phase (neurogenic pain) and a late phase (inflammatory pain). ETBC was shown to reduce pain responses significantly in both phases, suggesting its potential as an analgesic agent.

Anti-inflammatory Properties

ETBC's anti-inflammatory effects were evaluated through various assays measuring cytokine production and inflammatory mediator release. In vitro studies indicated that ETBC could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that ETBC may be useful in treating conditions characterized by excessive inflammation.

Case Studies

-

Rodent Model of Inflammation

In a study involving carrageenan-induced paw edema in rats, administration of ETBC resulted in a marked reduction in paw swelling compared to control groups. The results indicated a dose-dependent effect, reinforcing the compound's anti-inflammatory potential. -

Chronic Pain Model

A chronic pain model using neuropathic pain induced by nerve injury showed that ETBC administration led to significant reductions in mechanical allodynia and thermal hyperalgesia. These findings support the hypothesis that ETBC may modulate pain pathways effectively.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.